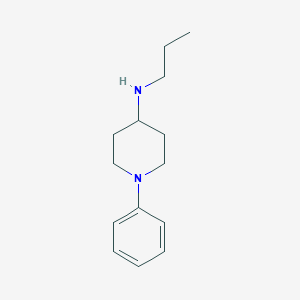

1-phenyl-N-propylpiperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenyl-N-propylpiperidin-4-amine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a phenyl group attached to the nitrogen atom and a propyl group attached to the piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .

Vorbereitungsmethoden

The synthesis of 1-phenyl-N-propylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors in the presence of catalysts. For instance, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-Phenyl-N-propylpiperidin-4-amine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

Substitution: This reaction involves the replacement of one atom or group with another. Halogenation reactions, where a halogen replaces a hydrogen atom, are common.

Cyclization: This reaction forms a ring structure, often facilitated by catalysts like phenylsilane.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-N-propylpiperidin-4-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe to study biological processes involving piperidine derivatives.

Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-phenyl-N-propylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter systems, influencing receptors and enzymes involved in signal transduction. The exact mechanism can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-N-propylpiperidin-4-amine can be compared with other piperidine derivatives such as:

Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: Exhibits anticancer and anti-inflammatory activities.

Matrine: Known for its antiproliferative effects on cancer cells.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its synthesis, chemical reactions, and biological activities make it a valuable subject of study in both academic and industrial research.

Biologische Aktivität

1-Phenyl-N-propylpiperidin-4-amine is a compound belonging to the piperidine class, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a phenyl group attached to the nitrogen atom of the piperidine ring and a propyl group on the piperidine backbone. The molecular formula is C13H19N, and it has a molecular weight of 205.30 g/mol. Its structure contributes to its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is known to influence receptors and enzymes that are crucial for signal transduction pathways. The compound acts as a modulator of dopaminergic and serotonergic systems, which are implicated in mood regulation, cognition, and pain perception.

Pharmacological Effects

This compound exhibits several pharmacological properties:

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it can be compared with other piperidine derivatives:

| Compound | Biological Activity | Key Findings |

|---|---|---|

| Piperine | Antioxidant, anti-inflammatory | Exhibits significant antioxidant properties. |

| Evodiamine | Anticancer, anti-inflammatory | Demonstrates inhibition of cancer cell growth. |

| Matrine | Antiproliferative | Known for its effects on various cancer cell lines. |

Case Studies and Research Findings

Recent studies have explored the biological activities of piperidine derivatives, including this compound:

- Antiviral Activity : Research indicates that piperidine derivatives can exhibit antiviral properties against various viruses. For instance, similar compounds have shown moderate protection against viruses like HIV and HSV-1 .

- Antibacterial Activity : Some derivatives have been evaluated for their antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating potential as antimicrobial agents .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of related compounds, revealing that certain derivatives possess cytotoxic concentrations effective against cancer cell lines .

Eigenschaften

IUPAC Name |

1-phenyl-N-propylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-10-15-13-8-11-16(12-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITIGRBRRFMRQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.